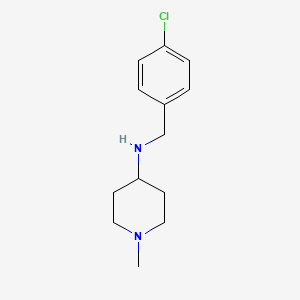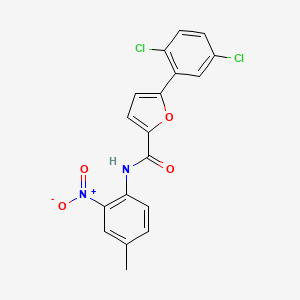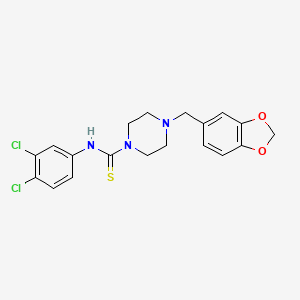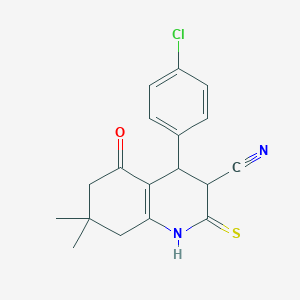![molecular formula C19H17ClN2O4S B5076484 2-[4-chloro-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione](/img/structure/B5076484.png)
2-[4-chloro-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-chloro-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione is a complex organic compound that features a unique combination of a quinoline derivative and a thiazolidine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoline Derivative: This involves the hydrogenation of isoquinoline to produce 1,2,3,4-tetrahydroquinoline.
Introduction of the Carbonyl Group: The carbonyl group is introduced through acylation reactions, often using acyl chlorides or anhydrides under acidic or basic conditions.
Formation of the Thiazolidine Ring: This step involves the cyclization of a thiourea derivative with a halogenated phenyl compound under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-chloro-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-chloro-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[4-chloro-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares the tetrahydroquinoline core but lacks the thiazolidine ring.
Thiazolidinediones: Contains the thiazolidine ring but differs in the rest of the structure.
Uniqueness
2-[4-chloro-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione is unique due to its combination of a quinoline derivative and a thiazolidine ring, which imparts distinct chemical and biological properties .
I
Eigenschaften
IUPAC Name |
2-[4-chloro-3-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-1,1-dioxo-1,2-thiazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S/c20-16-8-7-14(22-18(23)9-11-27(22,25)26)12-15(16)19(24)21-10-3-5-13-4-1-2-6-17(13)21/h1-2,4,6-8,12H,3,5,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXOVYXIJKMUNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=C(C=CC(=C3)N4C(=O)CCS4(=O)=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-bromo-4,6-difluorophenyl)-2-[[5-[(3,5-dimethylphenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B5076409.png)
![{5-[(isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amino)methyl]-2-furyl}methanol](/img/structure/B5076422.png)
![1-[3-(3,4-dichlorophenoxy)propyl]-4-methylpiperazine](/img/structure/B5076439.png)
![N-(3-(4-methoxyphenyl)-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxo-1-imidazolidinyl)benzamide](/img/structure/B5076446.png)

![2-[(5,7-DIMETHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)SULFANYL]-N-MESITYLACETAMIDE](/img/structure/B5076458.png)
![8-{[2-(4-CHLOROPHENOXY)ETHYL]AMINO}-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B5076464.png)
![N-[(4-butoxyphenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine](/img/structure/B5076472.png)
![N-methyl-2-phenyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B5076478.png)



![4-ethoxy-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B5076525.png)
